molecular formula C15H21BN2O2 B2722010 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole CAS No. 1310405-33-4

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No. B2722010
CAS RN: 1310405-33-4
M. Wt: 272.16
InChI Key: KZARXXKEOBXADN-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a chemical compound that has been widely used in scientific research for various applications. This compound is known for its unique properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Chemical Synthesis and Molecular Structure Analysis

Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a derivative closely related to the requested compound, plays a critical role as an intermediate in the synthesis of 1H-indazole derivatives. This compound was synthesized through substitution reactions and analyzed using FTIR, NMR, MS, and X-ray diffraction. The study conducted by Ye et al. (2021) highlights the importance of this compound in the structural analysis and synthesis of indazole derivatives, providing a foundation for further chemical and pharmacological research. The density functional theory (DFT) was applied for the structural analysis, revealing insights into the molecular conformation and physicochemical characteristics, such as the molecular electrostatic potential and frontier molecular orbitals, offering a deep understanding of its reactivity and interactions (Ye et al., 2021).

Photocatalytic Alkylation in Green Chemistry

In a pioneering study, Ma et al. (2021) developed a transition-metal-free photocatalytic decarboxylative 3-alkylation reaction for 2-aryl-2H-indazoles, employing visible-light irradiation. This method utilized dimethyl carbonate, a green solvent, showcasing an environmentally friendly approach to modifying indazole structures. The process allowed for the synthesis of various alkylated 2-aryl-2H-indazoles with primary, secondary, and tertiary groups, demonstrating the versatility and efficiency of this photocatalytic method. Furthermore, this protocol facilitated the late-stage modification of drug molecules, highlighting its potential application in the pharmaceutical industry (Ma et al., 2021).

properties

IUPAC Name

2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-12-9-11(7-8-13(12)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZARXXKEOBXADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N(N=C3C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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